2-Methyl-4-phenylquinoline-3-carbonitrile
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Overview
Description
2-Methyl-4-phenylquinoline-3-carbonitrile: is a heterocyclic aromatic compound that belongs to the quinoline familyThis compound, with the molecular formula C17H12N2 , is characterized by a quinoline core substituted with a methyl group at the 2-position, a phenyl group at the 4-position, and a cyano group at the 3-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-phenylquinoline-3-carbonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with acetonitrile in the presence of a base can lead to the formation of the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process. Transition metal-catalyzed reactions and green chemistry approaches are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-phenylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 2-Methyl-4-phenylquinoline-3-carbonitrile is used as a building block in organic synthesis.
Biology and Medicine: This compound has shown promise in biological studies due to its potential pharmacological activities. It is investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenylquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. It can also inhibit enzymes involved in inflammatory pathways, providing anti-inflammatory benefits. The presence of the cyano group enhances its binding affinity to certain biological targets, making it a potent compound for drug development .
Comparison with Similar Compounds
- 2-Amino-4-phenylquinoline-3-carbonitrile
- 2-Methyl-4-(4-nitrophenyl)quinoline-3-carbonitrile
- 2-Methyl-4-(4-hydroxyphenyl)quinoline-3-carbonitrile
Comparison: Compared to its analogs, 2-Methyl-4-phenylquinoline-3-carbonitrile exhibits unique properties due to the presence of the methyl and phenyl groups. These substitutions influence its chemical reactivity and biological activity. For instance, the phenyl group enhances its hydrophobic interactions with biological targets, while the methyl group can affect its metabolic stability .
Properties
IUPAC Name |
2-methyl-4-phenylquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2/c1-12-15(11-18)17(13-7-3-2-4-8-13)14-9-5-6-10-16(14)19-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUBXHOMZYKVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358570 |
Source
|
Record name | 3-Quinolinecarbonitrile, 2-methyl-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143755-11-7 |
Source
|
Record name | 3-Quinolinecarbonitrile, 2-methyl-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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